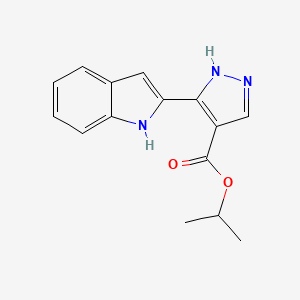
4-Ethynyl-1-nitro-3-(nitroethynyl)hex-3-ene-1,5-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-1-nitro-3-(nitroethynyl)hex-3-ene-1,5-diyne is a complex organic compound with the molecular formula C10H2N2O4 . This compound is characterized by the presence of multiple functional groups, including ethynyl, nitro, and diyne groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 4-Ethynyl-1-nitro-3-(nitroethynyl)hex-3-ene-1,5-diyne involves multiple steps, typically starting with the preparation of the hex-3-ene-1,5-diyne backbone. This can be achieved through various organic reactions, including electrophilic addition and substitution reactions . The introduction of the nitro and ethynyl groups requires specific reagents and conditions to ensure selective functionalization. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
4-Ethynyl-1-nitro-3-(nitroethynyl)hex-3-ene-1,5-diyne undergoes a variety of chemical reactions due to its multiple reactive sites. Common reactions include:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and strong oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-1-nitro-3-(nitroethynyl)hex-3-ene-1,5-diyne has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their potential biological activity.
Medicine: Research may explore its potential as a precursor for pharmaceuticals.
Industry: It can be used in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Ethynyl-1-nitro-3-(nitroethynyl)hex-3-ene-1,5-diyne involves its interaction with molecular targets through its reactive functional groups. The nitro groups can participate in redox reactions, while the ethynyl groups can form covalent bonds with nucleophiles. These interactions can affect various molecular pathways, depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Ethynyl-1-nitro-3-(nitroethynyl)hex-3-ene-1,5-diyne include other nitroalkynes and polyynes. These compounds share similar functional groups but differ in their molecular structure and reactivity.
Eigenschaften
CAS-Nummer |
823813-69-0 |
|---|---|
Molekularformel |
C10H2N2O4 |
Molekulargewicht |
214.13 g/mol |
IUPAC-Name |
4-ethynyl-1-nitro-3-(2-nitroethynyl)hex-3-en-1,5-diyne |
InChI |
InChI=1S/C10H2N2O4/c1-3-9(4-2)10(5-7-11(13)14)6-8-12(15)16/h1-2H |
InChI-Schlüssel |
YWEXXKFZRSJVNM-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(=C(C#C[N+](=O)[O-])C#C[N+](=O)[O-])C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,5-Tribromo-2-[(1-bromoethenyl)oxy]benzene](/img/structure/B14215077.png)


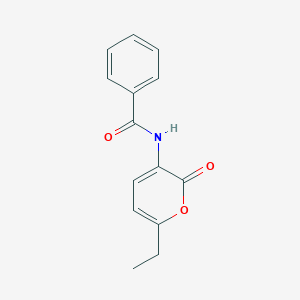
![6-Bromo-4,8-bis[(2-hydroxyethyl)(tetradecyl)amino]-6-nitrododecahydro-3H-2,10-benzodioxacyclotridecine-1,11-dione](/img/structure/B14215106.png)
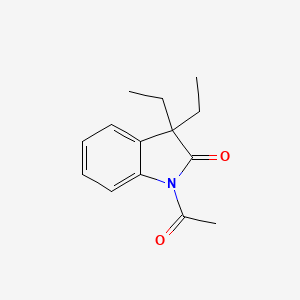
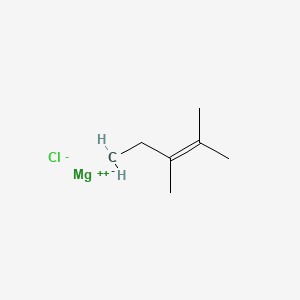
![Thiocyanic acid, [1-[(2-bromophenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14215122.png)
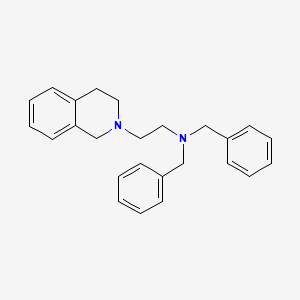
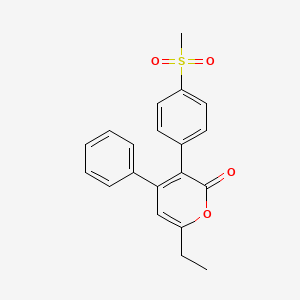
![3-[(1-Cyano-1-phenylethyl)amino]propane-1-sulfonic acid](/img/structure/B14215161.png)
